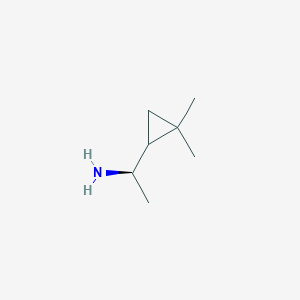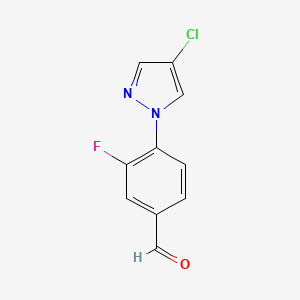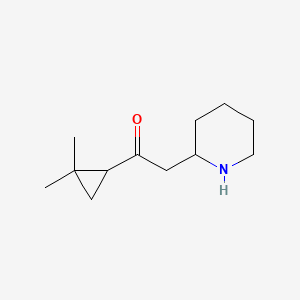
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of the cyclopropyl and piperidine rings. One common method involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of the Rings: The final step involves coupling the cyclopropyl and piperidine rings through a suitable linker, such as an ethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions, particularly those involving cyclopropyl and piperidine moieties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(Cyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Lacks the dimethyl substitution on the cyclopropyl ring, which may affect its reactivity and biological activity.
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one: Contains a pyrrolidine ring instead of a piperidine ring, which may influence its chemical and biological properties.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C12H21NO/c1-12(2)8-10(12)11(14)7-9-5-3-4-6-13-9/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
CWLOFRZQZQRPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)CC2CCCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


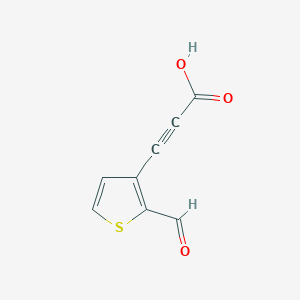


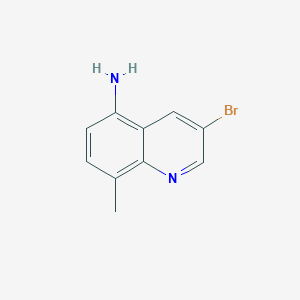
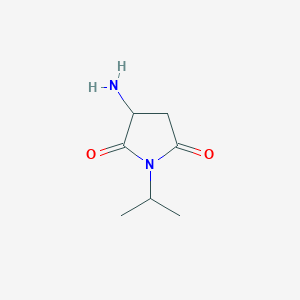
amine](/img/structure/B13302300.png)
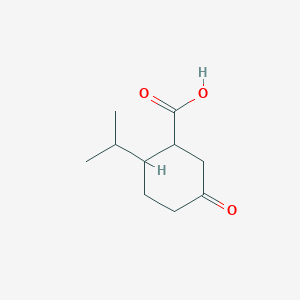
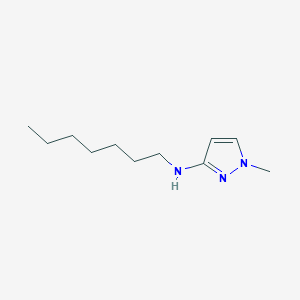

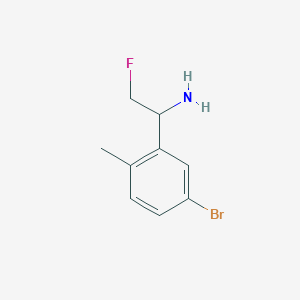
![tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate](/img/structure/B13302347.png)
